(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methylpentanoic acid moiety. Its properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an imidazolidinone derivative with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, including temperature, pH, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazolidinone ring to a more saturated form, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant in various applications.
4-Methylcatechol: Known for its vasorelaxant effects via voltage-gated potassium channels.
Uniqueness
What sets (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5(2)3-7(10(17)18)12-8(15)4-6-9(16)14-11(19)13-6/h5-7H,3-4H2,1-2H3,(H,12,15)(H,17,18)(H2,13,14,16,19)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFPPVCSUHKAAT-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1C(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C[C@H]1C(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.